N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide is a benzamide derivative featuring a fused bicyclic acenaphthothiazole core linked to a 4-methylbenzamide group. This structure combines a rigid polyaromatic system with a substituted benzamide moiety, which is often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-12-5-7-14(8-6-12)20(24)23-21-22-19-16-4-2-3-13-9-10-15(18(13)16)11-17(19)25-21/h2-8,11H,9-10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYRKOWYPPNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Modifications in Benzamide Derivatives
The 4-methylbenzamide group is a recurring motif in bioactive compounds. Key comparisons include:
Key Observations :
Thiazole-Containing Analogues
Thiazole rings are critical for rigidity and π-π interactions. Notable analogs include:
Key Observations :
Pharmacological Potential and Mechanisms
- Anticancer Activity : AZD4877 and Ispinesib (both 4-methylbenzamide derivatives) inhibit kinesin spindle proteins, disrupting mitosis . The target compound’s rigid core may confer similar effects but requires validation.
- Antimicrobial Activity : Benzamide-thiazolidine hybrids in show MIC values comparable to ciprofloxacin (5 μg/mL), suggesting that the target compound’s thiazole core could enhance antimicrobial potency if tested.
Physicochemical Properties
| Property | Target Compound | N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide | AZD4877 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 | 380.5 | 613.20 |
| Aromatic Systems | Acenaphthothiazole + benzene | Acenaphthothiazole + naphthalene | Quinazolinone + benzene |
| Solubility | Likely low (high aromaticity) | Not reported | Moderate (methanesulfonate salt) |
Q & A
Q. Advanced
- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize compounds with binding energies ≤−8 kcal/mol .
- Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Assess via MTT assay on HEK-293 cells (IC₅₀ >50 µM indicates selectivity) .
How do reaction conditions affect regioselectivity in electrophilic substitutions?
Advanced
Regioselectivity is governed by electronic and steric factors:
- Nitration : HNO₃/H₂SO₄ targets the electron-rich acenaphthene moiety (C-5 position) over the thiazole ring.
- Friedel-Crafts acylation : AlCl₃ directs acyl groups to the para position of the benzamide .
Data contradiction : Conflicting reports on bromination sites can arise from solvent polarity; validate via 2D NMR (COSY, NOESY) .
How should researchers address discrepancies in bioactivity data across studies?
Q. Advanced
Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
Validate purity : Ensure >95% purity (HPLC, λ=254 nm) to exclude impurity-driven effects.
Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) to replicate results across ≥3 independent trials .
What advanced strategies improve synthetic efficiency?
Q. Advanced
- Flow chemistry : Enhance thiazole cyclization yields (>90%) via continuous P₂S₅ addition at 80°C .
- Microwave-assisted synthesis : Reduce reaction times (e.g., benzamide coupling: 30 min vs. 12 hr conventional) .
- Modular design : Synthesize derivatives via late-stage functionalization (e.g., Suzuki-Miyaura coupling on brominated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
